molecular formula C6H8F5NO B3221783 3-Pentafluoroethyloxy-pyrrolidine CAS No. 1208078-44-7

3-Pentafluoroethyloxy-pyrrolidine

Cat. No.: B3221783
CAS No.: 1208078-44-7
M. Wt: 205.13 g/mol
InChI Key: AYIYFHYRAJPVIO-UHFFFAOYSA-N
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Description

3-Pentafluoroethyloxy-pyrrolidine is a fluorinated organic compound with the molecular formula C6H8F5NO. This compound is characterized by the presence of a pyrrolidine ring substituted with a pentafluoroethyloxy group. Fluorinated compounds like this compound are known for their unique chemical properties, including high thermal stability and resistance to degradation, making them valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethyloxy-pyrrolidine typically involves the reaction of pyrrolidine with pentafluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyloxy-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pentafluoroethyloxy-pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyloxy-pyrrolidine involves its interaction with specific molecular targets, often through the formation of stable complexes. The pentafluoroethyloxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, potentially inhibiting or modulating their activity. The electron-withdrawing nature of the fluorine atoms also influences the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentafluoroethyloxy-pyrrolidine stands out due to the combination of the pyrrolidine ring and the pentafluoroethyloxy group, which imparts unique chemical properties such as high thermal stability, resistance to degradation, and enhanced reactivity. These features make it particularly valuable in applications requiring robust and reactive fluorinated compounds .

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5NO/c7-5(8,9)6(10,11)13-4-1-2-12-3-4/h4,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIYFHYRAJPVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023266
Record name 3-(Pentafluoroethoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-44-7
Record name 3-(1,1,2,2,2-Pentafluoroethoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pentafluoroethoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentafluoroethyloxy-pyrrolidine
Reactant of Route 2
3-Pentafluoroethyloxy-pyrrolidine
Reactant of Route 3
3-Pentafluoroethyloxy-pyrrolidine
Reactant of Route 4
3-Pentafluoroethyloxy-pyrrolidine
Reactant of Route 5
3-Pentafluoroethyloxy-pyrrolidine
Reactant of Route 6
3-Pentafluoroethyloxy-pyrrolidine

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